7-Bromo-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one 7-Bromo-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20349234
InChI: InChI=1S/C6H4BrN3O2/c1-2-3-4(12-10-2)5(7)8-9-6(3)11/h1H3,(H,9,11)
SMILES:
Molecular Formula: C6H4BrN3O2
Molecular Weight: 230.02 g/mol

7-Bromo-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one

CAS No.:

Cat. No.: VC20349234

Molecular Formula: C6H4BrN3O2

Molecular Weight: 230.02 g/mol

* For research use only. Not for human or veterinary use.

7-Bromo-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one -

Specification

Molecular Formula C6H4BrN3O2
Molecular Weight 230.02 g/mol
IUPAC Name 7-bromo-3-methyl-5H-[1,2]oxazolo[4,5-d]pyridazin-4-one
Standard InChI InChI=1S/C6H4BrN3O2/c1-2-3-4(12-10-2)5(7)8-9-6(3)11/h1H3,(H,9,11)
Standard InChI Key QBFCRCSDWJNSJW-UHFFFAOYSA-N
Canonical SMILES CC1=NOC2=C1C(=O)NN=C2Br

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s molecular formula is C₆H₄BrN₃O₂, with a molecular weight of 230.02 g/mol. Its IUPAC name, 7-bromo-3-methyl-5H- oxazolo[4,5-d]pyridazin-4-one, reflects the fusion of an isoxazole ring (positions 1,2-oxazole) with a pyridazinone system. Key identifiers include:

PropertyValue
Canonical SMILESCC1=NOC2=C1C(=O)NN=C2Br
InChI KeyQBFCRCSDWJNSJW-UHFFFAOYSA-N
PubChem CID126666105

The bromine atom at position 7 and methyl group at position 3 contribute to its electronic and steric properties, influencing reactivity and biological interactions.

Structural Analogues and Comparative Analysis

Structurally related compounds, such as 7-bromo-5-(4-chlorobenzyl)-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one, demonstrate enhanced anti-inflammatory activity through dual COX-2/5-LOX inhibition . Substitutions at positions 5 and 7 are critical for modulating enzyme affinity and selectivity. For example, replacing the 4-chlorobenzyl group with smaller substituents (e.g., methyl) may alter binding kinetics, as seen in molecular docking studies .

Synthesis and Chemical Reactivity

Reactivity and Derivatives

Physicochemical and Pharmacokinetic Properties

Metabolic Pathways

Preliminary studies on analogues indicate hepatic metabolism via cytochrome P450 isoforms (CYP3A4/5), with glucuronidation as the primary detoxification pathway . The bromine atom may slow oxidative metabolism, extending half-life compared to non-halogenated derivatives.

Applications and Future Directions

Therapeutic Applications

  • Inflammatory Disorders: Potential use in rheumatoid arthritis, osteoarthritis, and asthma due to dual COX-2/5-LOX inhibition .

  • Oncology: Brominated heterocycles often exhibit antiproliferative activity, warranting investigation in cancer cell lines.

Research Priorities

  • Synthetic Optimization: Develop scalable routes for 7-bromo-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one to enable preclinical testing.

  • In Vivo Toxicology: Assess long-term safety profiles, including hepatorenal toxicity and genotoxicity.

  • Targeted Delivery: Explore nanoparticle-based formulations to enhance solubility and tissue specificity.

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